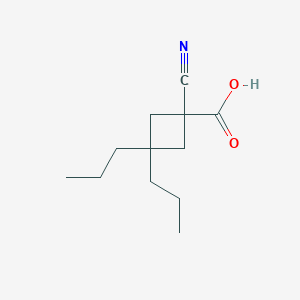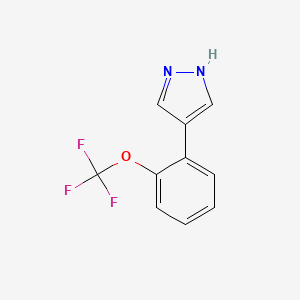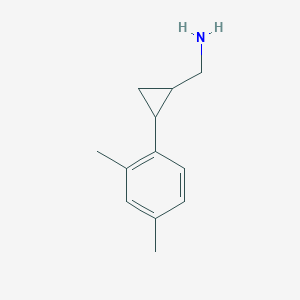
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17N It is a cyclopropyl derivative of methanamine, characterized by the presence of a 2,4-dimethylphenyl group attached to the cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product .
化学反应分析
Types of Reactions
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropyl ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines .
科学研究应用
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the dimethylphenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
相似化合物的比较
Similar Compounds
(2-(3,4-Dimethylphenyl)cyclopropyl)methanamine: Similar structure but with different substitution pattern on the phenyl ring.
Cyclopropyl(2,4-dimethylphenyl)methanamine: Another isomer with slight structural variations.
Uniqueness
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group provides distinct steric and electronic properties compared to other isomers .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
[2-(2,4-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-4-11(9(2)5-8)12-6-10(12)7-13/h3-5,10,12H,6-7,13H2,1-2H3 |
InChI 键 |
YVRACSOGSVDYFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2CC2CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
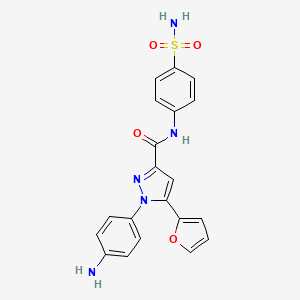
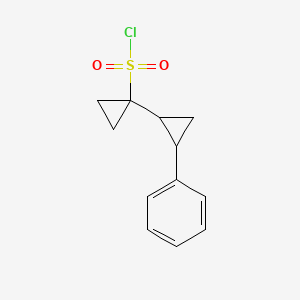
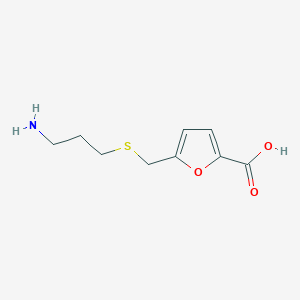
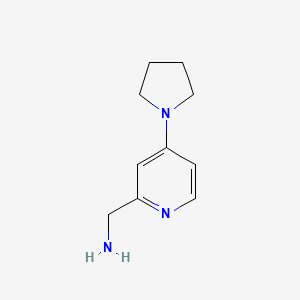
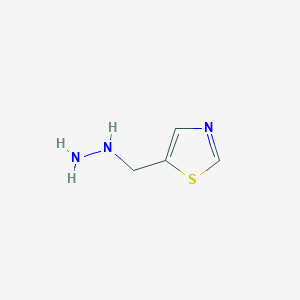
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)

![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
